2-cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(prop-2-en-1-yl)prop-2-enamide
Description
The compound 2-cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(prop-2-en-1-yl)prop-2-enamide features a conjugated acrylamide backbone with a 2-cyano substituent, a 2,3-dihydro-1,4-benzodioxin moiety at position 3, and an N-allyl (prop-2-en-1-yl) group. Its structure confers unique electronic and steric properties, making it a candidate for diverse biological applications.
Properties
IUPAC Name |
2-cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-prop-2-enylprop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c1-2-5-17-15(18)12(10-16)8-11-3-4-13-14(9-11)20-7-6-19-13/h2-4,8-9H,1,5-7H2,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFDFUVBUGZGGLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C(=CC1=CC2=C(C=C1)OCCO2)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(prop-2-en-1-yl)prop-2-enamide is a member of the benzodioxin family, which has garnered attention for its potential biological activities, including anticancer and antimicrobial properties. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.
Structure and Properties
The molecular formula of 2-cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(prop-2-en-1-yl)prop-2-enamide is , with a molecular weight of approximately 259.26 g/mol. The structural features include a cyano group and a benzodioxin moiety, which are pivotal for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₃NO₄ |
| Molecular Weight | 259.26 g/mol |
| CAS Number | 683221-13-8 |
Anticancer Properties
Research has indicated that derivatives of benzodioxins exhibit significant anticancer activity. For instance, a study highlighted that certain benzodioxin derivatives can inhibit lipid peroxidation in human low-density lipoproteins (LDL), which is a critical factor in cancer progression. Compounds from this series demonstrated inhibitory effects that were 5 to over 45 times more potent than the standard drug probucol .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Investigations into various derivatives suggest that modifications to the benzodioxin structure can enhance antimicrobial efficacy. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .
The biological activity of 2-cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(prop-2-en-1-yl)prop-2-enamide is primarily attributed to its interaction with specific molecular targets:
- Electrophilic Nature : The cyano group can act as an electrophile, allowing it to react with nucleophiles in biological systems.
- Enzyme Modulation : The benzodioxin moiety may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Study on Lipid Peroxidation Inhibition
A notable study synthesized a series of 2,3-dihydro-benzodioxin derivatives and evaluated their ability to inhibit copper-induced LDL peroxidation. Among the tested compounds, those with structural similarities to 2-cyano derivatives showed promising results, indicating potential for development as lipid peroxidation inhibitors .
Antimicrobial Efficacy Testing
In another investigation, various derivatives were screened for antimicrobial activity against common pathogens. Results demonstrated that certain modifications significantly increased efficacy against both Gram-positive and Gram-negative bacteria, emphasizing the importance of structural diversity in enhancing biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Acrylamide Backbone
3-(4-tert-Butylphenyl)-N-(2,3-Dihydro-1,4-Benzodioxin-6-yl)Prop-2-enamide
- Structure: Replaces the 2-cyano group with a bulky 4-tert-butylphenyl substituent.
- Activity : Demonstrates anti-inflammatory properties, outperforming ibuprofen in some assays due to enhanced hydrophobic interactions with cyclooxygenase enzymes .
(E)-2-Cyano-N-(2,3-Dihydro-1,4-Benzodioxin-6-yl)-3-(4-Phenylphenyl)Prop-2-enamide
- Structure : Features a biphenyl group at position 3 instead of a single phenyl.
- Electronic Effects: The extended π-system enhances conjugation, possibly stabilizing charge-transfer interactions in receptor binding. However, the absence of tert-butyl or cyano groups may reduce specificity .
Core Structure Modifications
4-(2,3-Dihydro-1,4-Benzodioxin-6-yl)-N-Prop-2-enyl-1,3-Thiazol-2-Amine
- Structure : Replaces the acrylamide with a thiazole ring.
- The allyl group remains, suggesting retained metabolic stability .
Benzenesulfonamide Derivatives (e.g., 7a-l in )
Key Observations :
- Bulky Substituents (e.g., tert-Butyl) : Increase hydrophobicity, favoring interactions with lipophilic pockets but reducing solubility.
- Heterocyclic Cores (e.g., Thiazole) : Alter hydrogen-bonding networks, influencing target selectivity.
Q & A
Q. What synthetic methodologies are recommended for preparing 2-cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(prop-2-en-1-yl)prop-2-enamide?
- Methodological Answer : A three-step synthesis is proposed: (i) Substitution reaction : React 2,3-dihydro-1,4-benzodioxin-6-amine with cyanoacetic acid derivatives (e.g., cyanoacetyl chloride) under basic conditions (e.g., NaHCO₃) to form the cyanoacetamide intermediate. (ii) Alkylation : Introduce the propenyl group (prop-2-en-1-yl) via nucleophilic substitution using allyl bromide in DMF with LiH as a catalyst . (iii) Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol. Key validation: Monitor reaction progress via TLC and confirm final structure using -NMR (e.g., characteristic vinyl proton signals at δ 5.5–6.5 ppm) .
Q. How should researchers characterize the structural integrity of this compound?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- -/-NMR : Identify benzodioxin aromatic protons (δ 6.5–7.2 ppm) and acrylamide carbonyl (δ ~165 ppm) .
- IR spectroscopy : Confirm cyano group (C≡N stretch at ~2200 cm⁻¹) and amide carbonyl (C=O stretch at ~1680 cm⁻¹).
- HPLC-MS : Assess purity (>95%) and molecular ion peak (e.g., [M+H]⁺ at m/z calculated from molecular formula).
Advanced Research Questions
Q. How can researchers optimize reaction yields for the allylation step in this compound’s synthesis?
- Methodological Answer : Apply Design of Experiments (DoE) principles:
- Variables : Temperature (40–80°C), catalyst loading (1–5 mol% LiH), solvent polarity (DMF vs. THF).
- Response surface modeling : Use central composite design to identify optimal conditions (e.g., 60°C, 3 mol% LiH in DMF maximizes yield to ~85%).
- Validation : Replicate optimized conditions in triplicate and compare yields via ANOVA .
Q. What strategies resolve contradictions in reported bioactivity data for benzodioxin-acrylamide derivatives?
- Methodological Answer : Address variability via:
- Dose-response standardization : Test compound across a logarithmic concentration range (1 nM–100 µM) in enzyme inhibition assays (e.g., lipoxygenase).
- Control experiments : Include positive controls (e.g., nordihydroguaiaretic acid for lipoxygenase) and validate cell viability in cytotoxicity assays (e.g., MTT assay).
- Structural analogs : Compare activity with derivatives lacking the propenyl or cyano group to isolate pharmacophoric contributions .
Q. How can computational modeling predict binding interactions of this compound with biological targets?
- Methodological Answer : Use molecular docking (AutoDock Vina) and MD simulations (GROMACS):
- Target selection : Prioritize enzymes with known benzodioxin affinity (e.g., COX-2, lipoxygenase).
- Docking parameters : Set grid boxes around active sites (e.g., COX-2: 25 ų box centered on Ser530).
- Validation : Compare predicted binding energies (ΔG) with experimental IC₅₀ values. Refine models using QSAR analysis on substituent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
